molecular formula C15H17N5O B2991177 1-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-phenylpropan-2-ol CAS No. 2071744-04-0

1-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-phenylpropan-2-ol

Cat. No.: B2991177
CAS No.: 2071744-04-0
M. Wt: 283.335
InChI Key: FJZAJOUATAUSFH-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It’s a potent selective brain penetrant phosphodiesterase PDE9A inhibitor .


Synthesis Analysis

The synthesis of this compound has been reported in various studies. For instance, one study reported the synthesis of compounds under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Another study reported the synthesis of the compound using different catalysts and methods .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves a pyrazole bound to a phenyl group . Further details about the molecular structure can be found in various studies .


Chemical Reactions Analysis

The compound has been found to have significant inhibitory activity . It has been synthesized using cycloaddition reaction of 1,3-dipolar organic azide and terminal alkyne in the presence of Cu (I) catalyst .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been reported in various studies. For instance, one study reported the yield, melting point, IR, NMR data, and MS of the compound .

Mechanism of Action

The compound has been found to inhibit CDK2/cyclin A2 . It has also been found to have significant cytotoxic activities against various cancer cell lines .

Future Directions

The compound has shown promising results in the treatment of cognitive disorders including Alzheimer’s Disease . Future research could focus on further exploring its potential therapeutic uses and improving its synthesis process .

Properties

IUPAC Name

1-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-phenylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-20-15-13(9-19-20)14(17-10-18-15)16-8-12(21)7-11-5-3-2-4-6-11/h2-6,9-10,12,21H,7-8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZAJOUATAUSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NCC(CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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